N-ethyl-N-(m-tolyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-ethyl-N-(m-tolyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is a complex organic compound. It contains a pyrazolo[5,1-b][1,3]oxazine ring, which is a type of heterocyclic compound . The “N-ethyl” and “N-(m-tolyl)” parts suggest that there are ethyl and m-tolyl groups attached to the nitrogen atoms in the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[5,1-b][1,3]oxazine ring and the attachment of the ethyl and m-tolyl groups. The exact method would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[5,1-b][1,3]oxazine ring would likely be a key feature of the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The presence of the pyrazolo[5,1-b][1,3]oxazine ring and the ethyl and m-tolyl groups could influence how the compound reacts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
One study focused on the preparation of heterocyclic compounds revealing excellent biocidal properties against a range of bacteria and fungi. This research highlights the potential of derivatives for developing new antimicrobial agents (Youssef et al., 2011).
Reaction Mechanisms and Structural Analysis
Another study explored the reaction of related compounds with thiourea, unveiling a novel mechanism and providing insights into the structural characteristics of the resulting products. This contributes to the understanding of chemical reactions involving similar heterocyclic compounds (Ledenyova et al., 2018).
Anti-tumor Applications
Research on novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents indicates significant effects against various cancer cell lines. This demonstrates the compound's potential in oncological research and treatment strategies (Nassar et al., 2015).
Nematocidal and Fungicidal Activities
A study on pyrazole carboxamide derivatives, including compounds with structural similarities, showed good nematocidal activity against M. incognita, suggesting applications in agriculture as a novel class of fungicides (Zhao et al., 2017).
Corrosion Inhibition
Research into pyranpyrazole derivatives as corrosion inhibitors for mild steel offers applications in industrial processes. This indicates the compound's utility in developing materials with enhanced durability and longevity (Dohare et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-18(13-7-4-6-12(2)10-13)15(20)14-11-17-19-8-5-9-21-16(14)19/h4,6-7,10-11H,3,5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBNHQGFGLJNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=C3N(CCCO3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(m-tolyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.